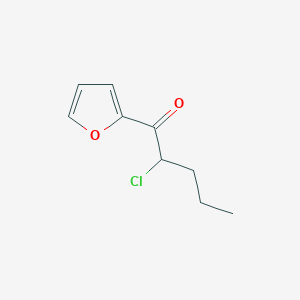
2-Chloro-1-(furan-2-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(furan-2-yl)pentan-1-one, also known as furanyl fentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. This compound is structurally similar to fentanyl, a highly potent opioid medication used for pain management, but is significantly more potent. Despite its potential for abuse, furanyl fentanyl has also been the subject of scientific research aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is similar to that of other opioids, in that it binds to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding results in the activation of a cascade of biochemical events that ultimately lead to the inhibition of pain signals in the body. However, due to its increased potency, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl may also have additional effects on other receptors in the brain and body, which may contribute to its potential for abuse and overdose.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl are similar to those of other opioids, including pain relief, sedation, and respiratory depression. However, due to its increased potency, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl may also have additional effects on other systems in the body, including the cardiovascular and immune systems. Studies have shown that this compound may have immunosuppressive effects, which may have implications for its use as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl for laboratory experiments is its high potency, which allows for the use of smaller doses and less material. However, its potential for abuse and overdose also presents significant limitations, as it must be handled with extreme care and caution. Additionally, due to its status as a controlled substance, obtaining and using 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl in laboratory experiments may be subject to significant regulatory hurdles.
Future Directions
There are numerous potential future directions for research on 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, including:
- Further studies on its potential therapeutic applications, particularly as an analgesic medication.
- Investigation of its potential for abuse and overdose, and strategies for mitigating these risks.
- Exploration of its effects on other systems in the body, including the cardiovascular and immune systems.
- Development of new synthetic analogs with improved safety and efficacy profiles.
- Examination of the pharmacokinetics and pharmacodynamics of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, including its metabolism and elimination from the body.
In conclusion, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. Despite its risks, this compound has also been the subject of scientific research aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are numerous potential future directions for research on 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, it is important to proceed with caution and prioritize safety in all laboratory experiments and clinical applications.
Synthesis Methods
The synthesis of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl typically involves the reaction of furan-2-carboxylic acid with 2-chloropentanone in the presence of a catalyst such as triethylamine. The resulting intermediate is then converted to 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl through a series of additional chemical reactions. While the synthesis of this compound is relatively straightforward, it is important to note that it is a controlled substance in many countries and should only be handled by trained professionals in a laboratory setting.
Scientific Research Applications
Furanyl fentanyl has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. One area of research has focused on the use of this compound as an analgesic, or pain-relieving medication. Studies have shown that 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is significantly more potent than fentanyl, and may have potential as a pain management medication in certain situations.
properties
CAS RN |
106430-54-0 |
|---|---|
Product Name |
2-Chloro-1-(furan-2-yl)pentan-1-one |
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-chloro-1-(furan-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H11ClO2/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3 |
InChI Key |
WZBITWCEVLJYQI-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC=CO1)Cl |
Canonical SMILES |
CCCC(C(=O)C1=CC=CO1)Cl |
synonyms |
1-Pentanone, 2-chloro-1-(2-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



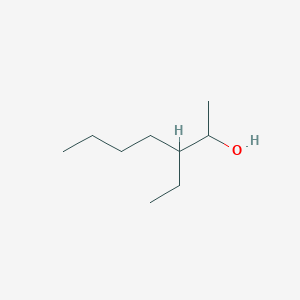
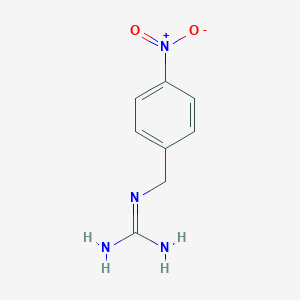

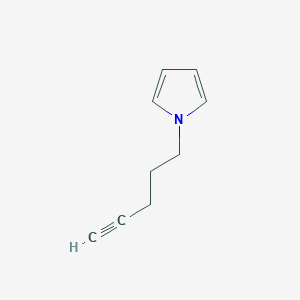
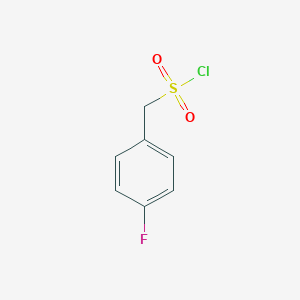
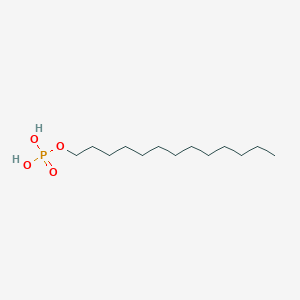
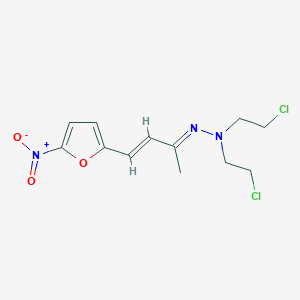
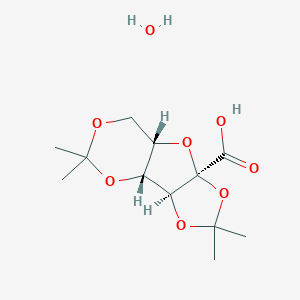
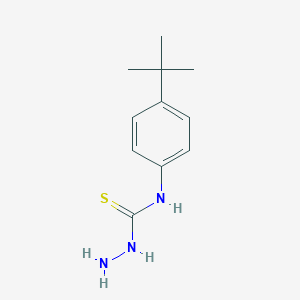
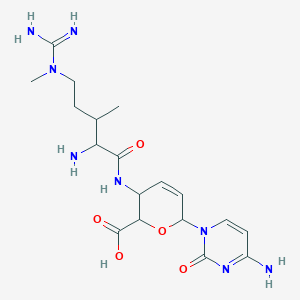
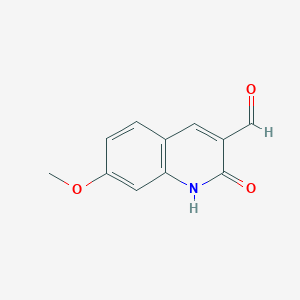
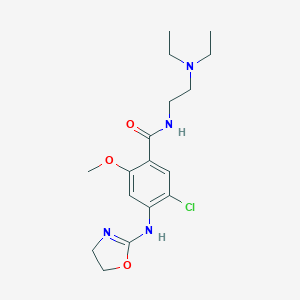
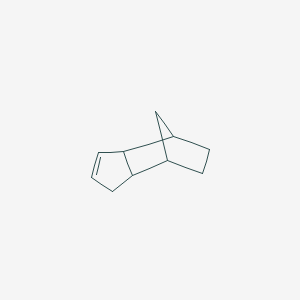
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)